molecular formula C18H24N2O3S B3011473 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 868215-67-2

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B3011473
CAS RN: 868215-67-2
M. Wt: 348.46
InChI Key: FCCMHVOATGHCGO-UHFFFAOYSA-N
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Description

The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide is a chemical entity that appears to be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on acetamide derivatives and their biological activities.

Synthesis Analysis

The synthesis of acetamide derivatives is a topic of interest in several papers. For instance, paper discusses the synthesis of 2-(alkylamino)acetamides, which are characterized by NMR, infrared, and mass spectrometry. Similarly, paper describes the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, which are important intermediates for further chemical synthesis. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques such as NMR, as seen in paper , and X-ray diffraction studies, as mentioned in paper . These techniques provide detailed information about the arrangement of atoms within the molecule and can help in understanding the chemical behavior of the compound.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. For example, paper discusses the transformation of 2-acetamidophenol into different nitrosylated and nitrated derivatives. This indicates that acetamide compounds can participate in redox reactions and may form various transformation products under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the introduction of substituents on the morpholin-2-one core, as mentioned in paper , can improve plasmatic stability while maintaining biological activity. The crystal structures of acetamide derivatives, as reported in papers and , provide insights into their solid-state properties, such as intermolecular interactions, which can affect their solubility and stability.

Scientific Research Applications

Antifungal Applications

2-(2-oxo-morpholin-3-yl)-acetamide derivatives, closely related to the compound , have been identified as broad-spectrum antifungal agents effective against various Candida and Aspergillus species. The introduction of specific substitutions has significantly improved their plasmatic stability while maintaining potent antifungal activity. These derivatives show promise in treating systemic fungal infections, as evidenced by in vivo efficacy in murine models of systemic Candida albicans infection, highlighting their potential as antifungal therapeutics (Bardiot et al., 2015).

Structural and Complexing Properties

Research on similar acetamide derivatives has explored their structural aspects and complexing properties. For instance, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have revealed their ability to form gels or crystalline solids upon treatment with mineral acids. These compounds also demonstrate enhanced fluorescence emission in host–guest complexes, suggesting potential applications in materials science and photophysical studies (Karmakar et al., 2007).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of nickel and copper complexes with related acetamide derivatives have been documented, illustrating the compounds' ability to chelate with metal ions through oxygen and sulfur atoms. This research has implications for the development of novel coordination compounds with potential applications in catalysis, materials science, and as models for biological systems (Mansuroğlu et al., 2008).

Antioxidant Activity of Coordination Complexes

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including compounds similar to the one , have shown significant antioxidant activity. These complexes exhibit diverse supramolecular architectures through hydrogen bonding interactions, suggesting their potential use in therapeutic applications for managing oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-5-14-17(22)20(18(23)15(6-2)24-14)10-16(21)19-13-9-11(3)7-8-12(13)4/h7-9,14-15H,5-6,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCMHVOATGHCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide

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